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molecular formula C10H10F2O3 B8439882 2,3-Difluoro-6-(2-methoxyethoxy)benzaldehyde

2,3-Difluoro-6-(2-methoxyethoxy)benzaldehyde

Cat. No. B8439882
M. Wt: 216.18 g/mol
InChI Key: WBXVOXZXBKAQAH-UHFFFAOYSA-N
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Patent
US09040693B2

Procedure details

To a suspension of 2,3-difluoro-6-hydroxybenzaldehyde (0.63 g) and potassium carbonate (0.83 g) in N,N-dimethyl -formamide (4 mL) was added 2-methoxyethyl bromide (0.45 mL), and the mixture was stirred at room temperature for 3 days. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=85/15−60/40) to give 2,3-difluoro-6-(2-methoxyethoxy)benzaldehyde (0.62 g). This material was dissolved in tetrahydrofuran (6 mL). To the solution were added water (0.6 mL) and sodium borohydride (0.12 g), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was diluted with water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give the title compound (0.61 g).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH3:18][O:19][CH2:20][CH2:21]Br.O>CN(C)C=O>[F:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([O:11][CH2:21][CH2:20][O:19][CH3:18])[C:3]=1[CH:4]=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1F)O
Name
Quantity
0.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
COCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with water and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=85/15−60/40)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1F)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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